molecular formula C20H28N4O B6012212 3-(1-methylpyrazol-4-yl)-N-[1-(2-phenylethyl)piperidin-3-yl]propanamide

3-(1-methylpyrazol-4-yl)-N-[1-(2-phenylethyl)piperidin-3-yl]propanamide

Cat. No.: B6012212
M. Wt: 340.5 g/mol
InChI Key: HJNUCGKNGVKDBX-UHFFFAOYSA-N
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Description

3-(1-methylpyrazol-4-yl)-N-[1-(2-phenylethyl)piperidin-3-yl]propanamide is a complex organic compound with a unique structure that combines a pyrazole ring, a piperidine ring, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methylpyrazol-4-yl)-N-[1-(2-phenylethyl)piperidin-3-yl]propanamide typically involves multiple steps, starting with the preparation of the pyrazole and piperidine intermediates. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by methylation. The piperidine ring is often prepared via the reduction of pyridine derivatives. The final step involves the coupling of the pyrazole and piperidine intermediates with a propanamide group under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1-methylpyrazol-4-yl)-N-[1-(2-phenylethyl)piperidin-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or piperidine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(1-methylpyrazol-4-yl)-N-[1-(2-phenylethyl)piperidin-3-yl]propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-methylpyrazol-4-yl)-N-[1-(2-phenylethyl)piperidin-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    3-(1-methylpyrazol-4-yl)-N-[1-(2-phenylethyl)piperidin-3-yl]acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    3-(1-methylpyrazol-4-yl)-N-[1-(2-phenylethyl)piperidin-3-yl]butanamide: Similar structure but with a butanamide group instead of a propanamide group.

Uniqueness

The uniqueness of 3-(1-methylpyrazol-4-yl)-N-[1-(2-phenylethyl)piperidin-3-yl]propanamide lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

3-(1-methylpyrazol-4-yl)-N-[1-(2-phenylethyl)piperidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O/c1-23-15-18(14-21-23)9-10-20(25)22-19-8-5-12-24(16-19)13-11-17-6-3-2-4-7-17/h2-4,6-7,14-15,19H,5,8-13,16H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJNUCGKNGVKDBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CCC(=O)NC2CCCN(C2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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